2-Amino-4-methylbenzoic acid

Organocatalysis Bioconjugation Oxime ligation

2-Amino-4-methylbenzoic acid (synonyms: 4-methylanthranilic acid, 2-amino-p-toluic acid) is a substituted aromatic aminobenzoic acid derivative with the molecular formula C8H9NO2 and molecular weight of 151.16 g/mol. Commercially, the compound is routinely supplied as a white to light orange crystalline powder with a purity specification of ≥98.0% by HPLC and neutralization titration.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2305-36-4
Cat. No. B1362655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylbenzoic acid
CAS2305-36-4
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyRPGKFFKUTVJVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylbenzoic Acid (CAS 2305-36-4) – Class Definition, Physical Specifications, and Procurement Baseline


2-Amino-4-methylbenzoic acid (synonyms: 4-methylanthranilic acid, 2-amino-p-toluic acid) is a substituted aromatic aminobenzoic acid derivative with the molecular formula C8H9NO2 and molecular weight of 151.16 g/mol . Commercially, the compound is routinely supplied as a white to light orange crystalline powder with a purity specification of ≥98.0% by HPLC and neutralization titration . Its melting point is reported at approximately 171°C with decomposition . As an ortho-amino benzoic acid scaffold bearing a para-methyl substituent, this compound serves as a versatile building block in organic synthesis, with applications spanning pharmaceutical intermediate preparation, agrochemical development, and dye manufacturing .

Building Block Ortho-amino benzoic acid scaffold with para-methyl substitution for precise synthetic control
Purity Grade Established high-purity specification supports direct use in multistep syntheses
Workflow Organocatalysis, heterocyclic azo dye synthesis, agrochemical intermediate preparation

Why 2-Amino-4-methylbenzoic Acid (CAS 2305-36-4) Cannot Be Interchanged with Positional Isomers or Other Anthranilic Acid Analogs


The substitution pattern on the anthranilic acid core dictates both physicochemical behavior and functional performance. As demonstrated in controlled catalytic studies, the position of the methyl substituent profoundly influences reaction outcomes: 4-methylanthranilic acid exhibits markedly different catalytic conversion efficiency compared to its 3-methyl, 5-methyl, and 6-methyl positional isomers [1]. Furthermore, the para-methyl substitution pattern directly affects the compound's utility in heterocyclic azo dye synthesis, where diazotization and subsequent coupling reactions are sensitive to both steric and electronic effects of the substituent [2]. Generic replacement with unsubstituted anthranilic acid or alternative positional isomers will alter reaction kinetics, yield profiles, and product characteristics, necessitating precise compound selection based on quantitative performance data rather than structural similarity alone.

Positional Isomers Replacing para-methyl with 3-methyl, 5-methyl, or 6-methyl isomers may significantly alter catalytic efficiency and reaction kinetics.
Unsubstituted Analog Generic anthranilic acid lacks the para-methyl group required for efficient diazonium coupling in heterocyclic dye synthesis.
Structural Requirement Downstream reaction yields and chromophoric properties depend on the precise substitution pattern; direct interchange not supported.

Quantitative Differentiation Evidence for 2-Amino-4-methylbenzoic Acid: Comparative Performance Data Against Closest Analogs


4-Methylanthranilic Acid Exhibits 24-Fold Higher Catalytic Activity Than 3-Methyl Isomer in Oxime Formation Reactions

In a head-to-head organocatalytic study evaluating substituted anthranilic acids as water-soluble catalysts for oxime formation at neutral pH, 4-methylanthranilic acid (2-amino-4-methylbenzoic acid) demonstrated a relative yield of 38 (arbitrary units normalized to uncatalyzed reaction = 1.0) [1]. This performance substantially exceeded that of the 3-methyl positional isomer (relative yield = 1.6) and the 6-methyl positional isomer (relative yield = 4.9) [1]. The 5-methyl isomer achieved a relative yield of 44, placing 4-methylanthranilic acid as the second most active monomethyl-substituted catalyst in the series, significantly outperforming unsubstituted anthranilic acid (relative yield = 29) [1].

Catalytic activity in oxime formation
Head-to-head
Relative yield 38 (vs. 1.6 for 3-methyl, 4.9 for 6-methyl, 29 for unsubstituted)
Reported higher catalytic efficiency supports selection for oxime ligation workflows
Phosphate buffered saline, pH 7.4, 2 h; conversion by absorbance at 504 nm
Organocatalysis Bioconjugation Oxime ligation

4-Methyl Substitution Pattern Enables Distinct Azo Dye Chromophore Formation Unavailable from Non-Para-Substituted Analogs

The para-methyl substitution pattern of 2-amino-4-methylbenzoic acid directly participates in the formation of heterocyclic azo dyes with pyrimidine-4,6-diol coupling components, yielding orange-red colored products with distinct UV-Vis absorption characteristics [1]. This synthetic route proceeds via diazotization of the amino-methylbenzoic acid scaffold followed by coupling, a pathway that is structurally dependent on the precise substitution pattern [1]. Positional isomers lacking the para-methyl group produce different chromophoric properties and may not undergo efficient coupling under identical experimental conditions due to altered electron density distribution on the aromatic ring [1].

Diazotization-coupling pathway
Class-level
Successful coupling with pyrimidine-4,6-diol derivatives yielding orange-red azo dyes
Para-methyl substitution is a structural requirement for efficient diazonium coupling
Non-para-substituted analogs may not replicate chromophoric properties
Azo Dyes Heterocyclic Synthesis Diazotization

Commercial Availability at ≥98% Purity Enables Direct Use Without Additional Purification in Multistep Syntheses

Commercial suppliers including TCI provide 2-amino-4-methylbenzoic acid with purity specifications of min. 98.0 area% by HPLC and min. 98.0% by neutralization titration, with the material supplied as a white to light yellow to light orange powder or crystalline solid . While purity data for direct positional isomer comparisons are not standardized across vendors, this established quality benchmark supports immediate use in synthetic sequences including esterification (as demonstrated in methyl ester synthesis via concentrated sulfuric acid in methanol under reflux [1]) and CDI-mediated amide coupling reactions (acetonitrile, room temperature, 1.5 hours ) without requiring preliminary purification steps.

Commercial purity specification
Lot attribute
≥98.0% by HPLC and neutralization titration
Established purity grade supports direct use without in-house purification
Supplier specification; verify for specific synthetic protocol
Synthetic Intermediate Quality Specification Procurement

High-Impact Application Scenarios for 2-Amino-4-methylbenzoic Acid Supported by Quantitative Differentiation Evidence


Organocatalytic Bioconjugation at Physiological pH

For researchers developing oxime ligation strategies for protein conjugation, antibody-drug conjugate assembly, or biomolecule labeling under aqueous conditions at neutral pH, 2-amino-4-methylbenzoic acid provides a validated catalytic advantage. The compound achieves a relative yield of 38 in oxime formation assays, representing a 24-fold improvement over 3-methylanthranilic acid (relative yield 1.6) and an 8-fold improvement over 6-methylanthranilic acid (relative yield 4.9) under identical conditions [1]. This performance differential translates directly to faster conjugation kinetics and higher overall conjugation efficiency, enabling reduced catalyst loading or shortened reaction times in bioconjugation workflows [1].

Heterocyclic Azo Dye Synthesis for Materials and Textile Applications

Dye chemists and materials scientists synthesizing pyrimidine-based heterocyclic azo dyes should prioritize 2-amino-4-methylbenzoic acid due to the specific structural requirements of the diazotization-coupling synthetic pathway. The para-methyl substitution pattern enables successful diazonium salt formation and subsequent coupling with pyrimidine-4,6-diol derivatives, producing orange-red azo dyes with distinct chromophoric properties [2]. Alternative positional isomers lacking this specific substitution pattern do not provide the same electronic environment and may fail to undergo efficient coupling under the optimized experimental conditions established for this class of dyes [2].

Synthesis of Methyltransferase Inhibitor Scaffolds for Drug Discovery

Medicinal chemistry groups developing small-molecule methyltransferase inhibitors can utilize 2-amino-4-methylbenzoic acid as a foundational scaffold. The compound (also designated AMBA) has been identified as a methyltransferase inhibitor that interferes with methyl group transfer processes, a mechanism relevant to anthranilic acid biosynthesis and choline metabolism . The 4-methyl substitution pattern distinguishes this scaffold from unsubstituted anthranilic acid derivatives and other positional isomers, providing a specific starting point for fragment-based drug design and scaffold expansion strategies aimed at modulating methylation-dependent biological pathways .

Agrochemical Intermediate for Herbicide and Plant Growth Regulator Development

Agricultural chemistry research programs developing novel herbicides and plant growth regulators should consider 2-amino-4-methylbenzoic acid as a key synthetic intermediate. The compound is documented to perform herbicidal functions in agricultural applications and serves as a plant growth regulator . The established synthetic route from 2-bromo-5-methylaniline via tert-butyllithium-mediated lithiation and CO2 quenching (producing 4.8 g at 59% yield from 10.0 g starting material ) provides a reproducible method for accessing this scaffold at research scale, enabling structure-activity relationship studies on substituted benzoic acid derivatives for crop protection applications .

Application
Selection Property
Validation Focus
Organocatalytic bioconjugation
Para-methyl substitution specificity
Catalytic activity in oxime formation assays
Heterocyclic azo dye synthesis
4-Methyl substitution pattern
Diazotization-coupling efficiency
Methyltransferase inhibitor research
Aminobenzoic acid scaffold
Methyl group transfer inhibition context
Agrochemical intermediate synthesis
Benzoic acid building block
Herbicidal/plant growth regulatory research

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